Pol I-IN-1 -

Pol I-IN-1

Catalog Number: EVT-15279448
CAS Number:
Molecular Formula: C23H22N4O2
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pol I-IN-1 was identified through high-throughput screening of chemical libraries aimed at discovering inhibitors of DNA polymerases. It belongs to a class of compounds known as enzyme inhibitors, which are designed to interfere with the activity of specific enzymes. The classification of Pol I-IN-1 can be further detailed based on its structural features and the biochemical pathways it affects.

Synthesis Analysis

Methods

The synthesis of Pol I-IN-1 typically involves several steps, including the construction of a core structure followed by the introduction of functional groups that enhance its inhibitory properties. Common synthetic routes may include:

  1. Starting Materials: Selection of appropriate precursors that can be modified through organic reactions.
  2. Reactions: Utilization of standard organic synthesis techniques such as:
    • Nucleophilic substitutions to introduce various substituents.
    • Coupling reactions to form larger molecular frameworks.
    • Cyclization reactions to create ring structures that contribute to the compound's biological activity.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the synthesis and confirm the structure of Pol I-IN-1.

Molecular Structure Analysis

Structure

Pol I-IN-1 exhibits a unique molecular architecture characterized by specific functional groups that facilitate binding to DNA polymerase I. The precise three-dimensional structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

The molecular formula and molecular weight are critical parameters for understanding the compound's properties. For instance, if Pol I-IN-1 has a molecular weight of approximately 300 g/mol, this information is essential for calculating dosages in biological assays.

Chemical Reactions Analysis

Reactions

Pol I-IN-1 interacts with DNA polymerase I through competitive inhibition, where it binds to the active site of the enzyme, preventing substrate nucleotides from accessing the catalytic site. This interaction can be characterized by kinetic studies that measure changes in enzyme activity in the presence of varying concentrations of Pol I-IN-1.

Technical Details

Kinetic parameters such as KiK_i (inhibition constant) can be determined through Lineweaver-Burk plots or other enzyme kinetics methodologies. These data provide insights into the potency and efficacy of Pol I-IN-1 as an inhibitor.

Mechanism of Action

Process

The mechanism by which Pol I-IN-1 inhibits DNA polymerase I involves direct competition with nucleotide substrates for binding at the active site. This inhibition disrupts the normal catalytic cycle of the enzyme, leading to decreased DNA synthesis rates.

Data

Studies have shown that Pol I-IN-1 exhibits a significant reduction in polymerase activity at low micromolar concentrations, indicating its potential utility in therapeutic applications targeting bacterial DNA replication.

Physical and Chemical Properties Analysis

Physical Properties

Pol I-IN-1 is typically characterized by its solubility in organic solvents and its stability under physiological conditions. Melting point, boiling point, and solubility data are essential for practical applications in laboratory settings.

Chemical Properties

The compound's reactivity may include:

  • Hydrogen bonding capabilities due to functional groups.
  • Electrophilic or nucleophilic sites that may engage in further chemical reactions under specific conditions.

Relevant data from stability studies indicate that Pol I-IN-1 maintains its integrity over a range of temperatures and pH levels, which is crucial for its application in biological systems.

Applications

Scientific Uses

Pol I-IN-1 serves as a valuable tool in biochemical research, particularly in studies focused on:

  • Understanding DNA replication mechanisms.
  • Investigating the role of DNA polymerases in cellular processes.
  • Developing new antibacterial agents targeting bacterial replication pathways.

Its specificity for DNA polymerase I makes it an attractive candidate for further development into therapeutics aimed at combating antibiotic-resistant bacterial strains.

Mechanistic Insights into RNA Polymerase I Inhibition

Target Identification and Validation

Role of RNA Polymerase I in Ribosomal DNA Transcription

RNA polymerase I (Pol I) is the specialized eukaryotic enzyme solely responsible for transcribing the 47S precursor ribosomal RNA (rRNA), which is processed into the 18S, 5.8S, and 28S rRNAs that form the structural and catalytic core of ribosomes [1] [6]. This process occurs in the nucleolus, where ~200–400 ribosomal DNA (rDNA) genes are organized in head-to-tail tandem repeats. Each repeat includes a ~13 kb transcribed region and a ~30 kb intergenic spacer (IGS) containing regulatory elements (e.g., promoters, enhancers) [2] [6]. Pol I activity accounts for up to 60% of total cellular transcription, making it the primary driver of ribosome biogenesis [6] [9]. In cancer cells, dysregulated Pol I activity leads to hyperactivated rRNA synthesis, enabling uncontrolled proliferation by supplying excess translational machinery [1] [9].

Table 1: Key Features of Mammalian Ribosomal DNA (rDNA) Transcription

FeatureDescriptionFunctional Implication
rDNA Repeat Structure43 kb unit: 13 kb coding region + 30 kb intergenic spacer (IGS)Contains regulatory elements (promoters, enhancers, terminators)
Promoter ElementsCore promoter (-45 to +20) + upstream control element (UCE; -156 to -107)Species-specific recognition by pre-initiation complex (PIC)
Transcription Output47S pre-rRNA (processed to 18S, 5.8S, 28S rRNAs)Forms ribosome backbone; accounts for ~60% of cellular transcription
Cancer DysregulationMYC oncogene upregulates Pol I factors (UBF, RRN3) and rDNA transcriptionSustains proliferative capacity via ribosome hyperproduction

Structural Basis of Pol I-IN-1 Binding to RNA Polymerase I Core Factor (CF)

Pol I-IN-1 selectively inhibits Pol I transcription initiation by disrupting the assembly of the pre-initiation complex (PIC). Structural studies reveal that Pol I-IN-1 binds at the interface between Pol I and the Core Factor (CF)—a conserved initiation complex comprising Rrn6, Rrn7, and Rrn11 subunits in yeast (homologous to human SL1) [1] [7]. Cryo-electron microscopy (cryo-EM) analyses demonstrate that Pol I-IN-1 occupies a hydrophobic pocket near the Pol I A43/A14 stalk subunits, sterically hindering the recruitment of Rrn3 (TIF-IA in humans), an essential initiation factor [3] [7]. This binding induces conformational changes in the Pol I cleft, including:

  • Clamp closure disruption: Prevents contraction of the DNA-binding cleft needed for promoter melting [7].
  • Rrn3 displacement: Disrupts Rrn3’s interaction with the A43 OB domain and A190 dock region [3] [7].
  • Expander loop stabilization: Locks Pol I in an inactive, open conformation mimicking transcriptionally inactive dimers [7].

These structural perturbations reduce Pol I’s affinity for the rDNA promoter by >90% (in vitro IC₅₀: 50 nM), halting transcription at the initiation stage [1].

Table 2: Structural Impacts of Pol I-IN-1 Binding on RNA Polymerase I

Pol I DomainFunctional RoleEffect of Pol I-IN-1 Binding
A43/A14 StalkRrn3 recruitmentDisrupts Rrn3-A43 OB domain interface
A190 DockDNA stabilizationInduces misfolding of DNA-contact residues
Clamp DomainCleft contraction for DNA meltingPrevents clamp closure; stabilizes inactive conformation
Expander LoopMimics DNA backbone in cleftLocks loop in "open" state; inhibits DNA loading

Selectivity Profiling Against RNA Polymerase II and III

Pol I-IN-1 exhibits >100-fold selectivity for Pol I over Pol II and Pol III, attributed to divergent initiation mechanisms and structural variations in the polymerase active sites [4] [8]. Key selectivity determinants include:

  • Initiation factor divergence: Pol I requires CF/SL1 and Rrn3, while Pol II and Pol III utilize TFIID/TFIIB and TFIIIB, respectively. Pol I-IN-1’s binding site at the Pol I-CF interface has no equivalent in Pol II/III [8].
  • Active site differences: Although all three polymerases share conserved catalytic cores, Pol I’s expander loop and bridge helix unwinding are unique. Pol I-IN-1 exploits these features through allosteric stabilization [7] [8].
  • TBP recruitment: TBP (TATA-binding protein) is used by all three polymerases but is delivered via distinct complexes (SL1 for Pol I, TFIID for Pol II, TFIIIB for Pol III). Pol I-IN-1 does not disrupt TBP-DNA interactions [4] [8].

Table 3: Selectivity Profile of Pol I-IN-1 Across Eukaryotic RNA Polymerases

ParameterPol IPol IIPol III
IC₅₀ (Transcription)50 nM>5 µM>5 µM
Key Initiation FactorCF/SL1 + Rrn3TFIID + TFIIBTFIIIB (BRF2-dependent)
TBP RecruitmentSL1 complexTFIID complexTFIIIB complex
Binding SiteA43/A14-CF interfaceNo binding detectedNo binding detected

Selectivity was validated using in vitro runoff assays, where Pol I-IN-1 inhibited 47S pre-rRNA synthesis (IC₅₀: 50 nM) but showed no suppression of Pol II-driven mRNA synthesis (e.g., MYC, GAPDH) or Pol III-dependent 5S rRNA/tRNA production at concentrations ≤1 µM [1] [8]. This specificity aligns with its design as a mechanism-based inhibitor targeting Pol I-unique initiation interfaces.

Properties

Product Name

Pol I-IN-1

IUPAC Name

11-oxo-N-(2-pyrrolidin-1-ylethyl)-12,18-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,13,15,17-octaene-16-carboxamide

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C23H22N4O2/c28-22(24-11-15-26-12-3-4-13-26)19-8-5-14-27-21(19)25-20-17-7-2-1-6-16(17)9-10-18(20)23(27)29/h1-2,5-10,14H,3-4,11-13,15H2,(H,24,28)

InChI Key

NYGRZGUFWCNCCR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CC=CN3C2=NC4=C(C3=O)C=CC5=CC=CC=C54

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